molecular formula C9H16F3NO2 B13895996 3-Isobutylazetidine 2,2,2-trifluoroacetic acid

3-Isobutylazetidine 2,2,2-trifluoroacetic acid

Cat. No.: B13895996
M. Wt: 227.22 g/mol
InChI Key: XWQYUCRIBFOXSP-UHFFFAOYSA-N
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Description

3-isobutylazetidine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Trifluoroacetic acid is a strong, hydrophobic acid widely used in organic synthesis and purification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutylazetidine involves the formation of the azetidine ring, which can be achieved through various methods such as cyclization reactions. One common approach is the intramolecular nucleophilic displacement reaction, where a suitable precursor undergoes cyclization to form the azetidine ring .

Industrial Production Methods

Industrial production of 3-isobutylazetidine;2,2,2-trifluoroacetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-isobutylazetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

3-isobutylazetidine;2,2,2-trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-isobutylazetidine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways. The azetidine ring can act as a reactive intermediate, participating in various chemical reactions. The trifluoroacetic acid moiety enhances the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isobutylazetidine;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring and trifluoroacetic acid moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H16F3NO2

Molecular Weight

227.22 g/mol

IUPAC Name

3-(2-methylpropyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H15N.C2HF3O2/c1-6(2)3-7-4-8-5-7;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7)

InChI Key

XWQYUCRIBFOXSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CNC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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